molecular formula C23H18ClN3O2 B2657653 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898453-59-3

2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No. B2657653
CAS RN: 898453-59-3
M. Wt: 403.87
InChI Key: BBTHGWOZLRHVGG-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AG490 inhibits the activity of Janus kinase 2 (JAK2), a protein that plays a key role in the signaling pathways that regulate cell growth and survival.

Scientific Research Applications

Photoluminescent Materials

Indolizine derivatives have been investigated for their unusual blue-shifted acid-responsive photoluminescence behavior. These compounds exhibit reversible pH-dependent optical properties characterized by a dramatic blue shift in fluorescence emission upon protonation. This property makes them interesting candidates for the development of new photoluminescent materials with potential applications in sensors and optoelectronic devices (Outlaw et al., 2016).

Tropical Disease Treatment

Research into isoxazoline indolizine amides has been conducted with the aim of developing new treatments for tropical diseases. The strategic synthesis of indolizine core structures allows for efficient derivatization, suggesting potential applications in the pharmaceutical field, particularly in creating new drugs to combat tropical illnesses (Zhang et al., 2014).

Anticancer Activity

Compounds related to indolizine, such as pyrazole and pyrazolopyrimidine derivatives, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the potential use of indolizine derivatives in cancer research and therapy development (Hassan et al., 2014).

Dyeing and Biological Activity

Novel heterocyclic compounds containing indolizine structures have been synthesized for use as disperse dyes in polyester fibers. These compounds not only provide coloration but also exhibit high efficiency in antioxidant, antitumor, and antimicrobial activities. Such dual functionality suggests their potential in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

Antimicrobial Agents

Research on the synthesis of indolizine derivatives and their evaluation as antimicrobial agents highlights the compound's relevance in developing new antimicrobial drugs. The study of indolizine's chemical reactivity and interactions with microbial cells could lead to effective treatments for bacterial and fungal infections (Sah et al., 2014).

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-9-11-15(12-10-14)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTHGWOZLRHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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